molecular formula C20H13Cl2N3O2S B11566843 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

Cat. No.: B11566843
M. Wt: 430.3 g/mol
InChI Key: OEWQNUDFMDYLDR-WEVVVXLNSA-N
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Description

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzothiadiazole intermediates, followed by their coupling through a propenamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique molecular structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide stands out due to its unique combination of furan and benzothiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13Cl2N3O2S

Molecular Weight

430.3 g/mol

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H13Cl2N3O2S/c1-11-2-7-16-20(25-28-24-16)19(11)23-18(26)9-5-13-4-8-17(27-13)14-6-3-12(21)10-15(14)22/h2-10H,1H3,(H,23,26)/b9-5+

InChI Key

OEWQNUDFMDYLDR-WEVVVXLNSA-N

Isomeric SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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